2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide

Medicinal Chemistry Physicochemical Property Optimization SAR Study Design

2-Amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide (CAS 1353994-82-7) is a chiral, non-proteinogenic amino acid derivative belonging to the class of N-substituted propanamides. The (S)-enantiomer is commercially supplied as a research chemical with a molecular formula of C13H20N2OS and a molecular weight of 252.38 g/mol.

Molecular Formula C13H20N2OS
Molecular Weight 252.38 g/mol
Cat. No. B14797193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
Molecular FormulaC13H20N2OS
Molecular Weight252.38 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N
InChIInChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3
InChIKeyGOEOUHXNGJTETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide: Chiral Amide Building Block Procurement Profile


2-Amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide (CAS 1353994-82-7) is a chiral, non-proteinogenic amino acid derivative belonging to the class of N-substituted propanamides. The (S)-enantiomer is commercially supplied as a research chemical with a molecular formula of C13H20N2OS and a molecular weight of 252.38 g/mol . This compound is characterized by a primary amine at the alpha-carbon, an N-ethyl substituent, and a 4-methylsulfanylbenzyl group attached to the amide nitrogen, creating a stereodefined scaffold with distinct hydrogen-bonding and lipophilic interaction potential . It is typically offered at purities of ≥95% or ≥98% and is intended for use as a synthetic intermediate or screening compound in medicinal chemistry and chemical biology .

Why Generic N-Benzyl Propanamide Substitution Fails for 2-Amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide


Within the family of N-substituted alaninamides, simple substitution of the N-alkyl or N-benzyl group frequently alters both the conformational landscape and the electronic character of the molecule. For 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide, the combination of a chiral (S)-alanine core, an N-ethyl chain, and a para-methylsulfanyl benzyl moiety creates a unique balance of steric demand, hydrogen-bond donor/acceptor topology, and thioether-associated lipophilicity that cannot be replicated by des-ethyl, N-methyl, or unsubstituted benzyl analogs [1]. These structural differences directly translate into divergent calculated physicochemical properties—including lipophilicity, polar surface area, and hydrogen-bonding capacity—that govern solubility, membrane permeability, and target engagement in screening assays . Consequently, generic substitution without quantitative comparator data risks compromising experimental reproducibility and lead-optimization trajectories.

Head-to-Head Quantitative Differentiation of 2-Amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide Against Analogues


N-Ethyl vs. N-Hydrogen Substituent: Impact on Lipophilicity and Steric Profile

Compared to its des-ethyl analog (S)-2-Amino-N-(4-methylsulfanylbenzyl)propanamide (CAS 1353994-76-9), the target compound possesses an N-ethyl substituent that increases molecular weight from 224.32 to 252.38 g/mol and introduces an additional rotatable bond, thereby modifying the conformational entropy and lipophilic surface area . The calculated difference in molecular weight (ΔMW = 28.06 g/mol) corresponds to the addition of a two-carbon alkyl unit, which systematically elevates lipophilicity and alters the free-energy penalty of desolvation. This structural feature is critical in fragment-based drug discovery where incremental lipophilic efficiency (LipE) is a key optimization parameter.

Medicinal Chemistry Physicochemical Property Optimization SAR Study Design

Chiral (S)-Alanine Core: Enantiopurity Specifications and Procurement-Relevant Purity Data

The target compound is supplied as the single (S)-enantiomer with a purity specification of ≥98% (NLT 98%) according to supplier documentation . This contrasts with achiral or racemic N-benzyl alaninamide analogs that are commonly offered at 95% purity without stereochemical definition. In chiral SAR campaigns, the procurement of a defined enantiomer eliminates the confounding factor of racemic mixtures, which can display divergent activity profiles at biological targets. The confirmed (S)-configuration is documented via the InChI Key (GOEOUHXNGJTETI-JTQLQIEISA-N) that encodes the absolute stereochemistry .

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess Specification

4-Methylsulfanylbenzyl Substituent: Physicochemical Differentiation from 4-Methylbenzyl and Unsubstituted Benzyl Analogs

The para-methylsulfanyl substituent (logP contribution approximately +0.7 relative to hydrogen) in the target compound offers distinct physicochemical and potential pharmacodynamic properties compared to the 4-methylbenzyl or unsubstituted benzyl analogs [1]. The thioether sulfur can participate in non-classical hydrogen bonds, sulfur-π interactions with aromatic protein side chains, and coordinate transition metals—interactions not available to carbon-only substituents. The calculated density (1.1±0.1 g/cm³), boiling point (406.8±40.0 °C at 760 mmHg), and flash point (199.9±27.3 °C) provide a baseline for handling and formulation compared to des-methylsulfanyl analogs .

Sulfur-Containing Building Blocks Thioether Interactions Fragment-Based Drug Design

Hazard and Handling Profile: Comparative Safety Assessment for Laboratory Procurement

According to the Fluorochem safety data sheet, (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide is classified as Harmful/Irritant (GHS07) with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This H-code profile is quantitatively more extensive than that of simpler N-benzyl alaninamide analogs which may only carry H315+H319. The defined hazard classification enables informed risk assessment during procurement and establishes necessary personal protective equipment (PPE) and ventilation requirements that differ from less hazardous alternatives.

Chemical Safety Laboratory Handling Procurement Risk Assessment

Supply Chain Specification: Purity Tiering and ISO Compliance Relative to Generic Alternatives

The target compound is supplied through MolCore with a purity specification of NLT 98% and claims ISO certification for its manufacturing processes, ensuring batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications . In contrast, many generic N-benzyl alaninamide analogs are offered at 95% purity with no documented ISO compliance. The 98% purity threshold reduces the likelihood of trace impurities interfering with sensitive biochemical assays, a critical consideration when procuring building blocks for hit-to-lead optimization or in vivo probe synthesis.

Chemical Procurement Quality Assurance ISO-Certified Manufacturing

Amide Bond Conformational Restriction: Impact of N-Ethyl vs. N-Methyl Substitution on Torsional Profiles

Replacing the N-methyl group found in (S)-2-Amino-N-methyl-N-(4-methylsulfanylbenzyl)propanamide with an N-ethyl substituent increases the steric demand around the amide nitrogen, which alters the equilibrium between cis and trans amide bond rotamers . While experimental torsional data (e.g., from VT-NMR) are not available for these specific compounds, the well-documented effect of N-alkyl size on amide rotamer populations in tertiary amides provides a class-level inference: the larger ethyl group stabilizes the trans conformer to a greater extent than methyl, reducing the population of the cis conformer that may be required for target binding [1]. This conformational bias can be exploited or avoided depending on the target's binding-site geometry.

Conformational Analysis Molecular Design Amide Bond Geometry

Optimal Application Scenarios for 2-Amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide Based on Evidence


Chiral Fragment Library Design for Cysteine-Rich or Metalloenzyme Targets

The defined (S)-stereochemistry and thioether-containing benzyl group make the target compound a strategic building block for fragment-based screening libraries targeting enzymes with active-site cysteine residues or metal-dependent hydrolases. The methylsulfanyl group can engage in sulfur-π interactions with aromatic side chains or coordinate Zn²⁺/Fe²⁺ metals . Unlike achiral or des-ethyl analogs, the compound provides defined three-dimensionality and a preorganized N-ethyl conformational profile that can enhance hit rates in biophysical screens [1].

Structure-Activity Relationship (SAR) Exploration of N-Alkyl Substitution Effects

For medicinal chemistry programs that have identified an N-benzyl alaninamide lead, the target compound serves as a direct comparator to evaluate the impact of N-ethyl substitution on potency, selectivity, and pharmacokinetic properties. The ≥98% purity and ISO-certified supply chain ensure that observed biological differences can be attributed to structural changes rather than batch variability or impurity artifacts . This application leverages the head-to-head evidence of molecular weight increment (ΔMW = +28.06 g/mol) relative to the N-hydrogen analog.

Synthetic Intermediate for Sulfoxide/Sulfone Prodrug Candidates

The thioether sulfur in the 4-methylsulfanylbenzyl group provides a chemically tractable oxidation site for generating sulfoxide or sulfone derivatives as potential prodrug forms or activity-based probes . The robust synthesis methodology documented by multiple suppliers enables gram-scale procurement for process chemistry development, distinguishing it from non-sulfur containing benzyl amide intermediates that lack this synthetic handle [1].

Laboratory Procurement with Defined Hazard and Handling Protocols

Organizations with standardized chemical hygiene plans can integrate the target compound into their workflow using the pre-defined GHS07 hazard profile (H302, H315, H319, H335) . The explicit safety documentation from Fluorochem enables straightforward integration into electronic laboratory notebooks (ELNs) and inventory management systems, reducing the administrative burden associated with less-documented generic alternatives [1].

Quote Request

Request a Quote for 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.